molecular formula C7H15NO2 B13448978 1-(1,4-Oxazepan-5-yl)ethan-1-ol

1-(1,4-Oxazepan-5-yl)ethan-1-ol

Cat. No.: B13448978
M. Wt: 145.20 g/mol
InChI Key: NRFMDDWJAJDORY-UHFFFAOYSA-N
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Description

1-(1,4-Oxazepan-5-yl)ethan-1-ol is an organic compound with the molecular formula C7H15NO2 It belongs to the class of oxazepanes, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

1-(1,4-oxazepan-5-yl)ethanol

InChI

InChI=1S/C7H15NO2/c1-6(9)7-2-4-10-5-3-8-7/h6-9H,2-5H2,1H3

InChI Key

NRFMDDWJAJDORY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCOCCN1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Oxazepan-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 1-(1,4-Oxazepan-5-yl)ethan-1-one using reducing agents such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of 1-(1,4-Oxazepan-5-yl)ethan-1-ol may involve the use of catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the alcohol. The reaction is carried out under controlled pressure and temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Oxazepan-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(1,4-Oxazepan-5-yl)ethan-1-one, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of the ketone to the alcohol can be achieved using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The hydroxyl group in 1-(1,4-Oxazepan-5-yl)ethan-1-ol can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,4-Oxazepan-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

  • 1-(1,4-Oxazepan-4-yl)ethan-1-ol
  • 1-(1,4-Oxazepan-5-yl)ethan-1-one
  • 2-(1,4-Oxazepan-4-yl)ethan-1-ol

Comparison: 1-(1,4-Oxazepan-5-yl)ethan-1-ol is unique due to the position of the hydroxyl group on the ethan-1-ol moiety. This structural feature can influence its reactivity and interactions with other molecules. Compared to 1-(1,4-Oxazepan-4-yl)ethan-1-ol, the compound may exhibit different chemical and biological properties due to the variation in the position of the functional group .

Biological Activity

1-(1,4-Oxazepan-5-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

1-(1,4-Oxazepan-5-yl)ethan-1-ol features a distinctive oxazepane ring structure, which contributes to its biological activity. The presence of the hydroxyl group enhances its ability to interact with various biological targets.

The mechanism of action for 1-(1,4-Oxazepan-5-yl)ethan-1-ol involves its role as a ligand that can bind to metal ions or proteins, modulating their activity. This interaction can influence various biochemical pathways, leading to significant changes in cellular functions. The specific molecular targets and pathways are context-dependent but generally involve enzyme inhibition or receptor modulation .

Biological Activities

Research indicates that 1-(1,4-Oxazepan-5-yl)ethan-1-ol exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through the induction of apoptosis in cancer cell lines.
  • Neuroprotective Effects : The compound has shown promise in neuroprotective studies, potentially mitigating neuronal damage in various models .
  • Enzyme Inhibition : It may act as an enzyme inhibitor, affecting metabolic pathways critical for cellular function.

Applications in Scientific Research

1-(1,4-Oxazepan-5-yl)ethan-1-ol has diverse applications across various fields:

Medicinal Chemistry
The compound serves as a building block for synthesizing pharmaceutical agents. Its structural characteristics make it suitable for developing new drugs targeting specific diseases.

Materials Science
Due to its ability to form stable complexes with metals, it is useful in creating materials with enhanced properties such as conductivity and catalytic activity.

Biological Studies
Researchers investigate its interactions with biological molecules to understand its effects on cellular processes and explore its potential as a biochemical probe .

Case Studies

Several studies have investigated the biological activity of 1-(1,4-Oxazepan-5-yl)ethan-1-ol:

Study 1: Anticancer Properties

In vitro studies demonstrated that treatment with 20 μM of 1-(1,4-Oxazepan-5-yl)ethan-1-ol led to significant cell cycle arrest in human non-small cell lung cancer (A549) cells. Approximately 46% of cells were arrested in the G1 phase, indicating potential efficacy as an anticancer agent .

Study 2: Neuroprotection

Research on neuroprotective effects showed that the compound could reduce neuronal apoptosis induced by oxidative stress. This study utilized various neuronal cell lines and assessed cell viability through MTT assays.

Data Table: Summary of Biological Activities

Activity Effect Study Reference
AnticancerInduces apoptosis; cell cycle arrest
NeuroprotectiveReduces oxidative stress-induced apoptosis
Enzyme InhibitionModulates metabolic pathways

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